Cas no 1261895-36-6 (3-Methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol)
![3-Methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol structure](https://ja.kuujia.com/scimg/cas/1261895-36-6x500.png)
3-Methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol 化学的及び物理的性質
名前と識別子
-
- 3-Methyl-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol
- 3-Methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol
- 1261895-36-6
- DJA25916
- 2-Methyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
- 2-METHYL-4-[3-(PYRROLIDINYLSULFONYL)PHENYL]PHENOL
- MFCD18313510
- DTXSID80684064
-
- MDL: MFCD18313510
- インチ: InChI=1S/C17H19NO3S/c1-13-11-15(7-8-17(13)19)14-5-4-6-16(12-14)22(20,21)18-9-2-3-10-18/h4-8,11-12,19H,2-3,9-10H2,1H3
- InChIKey: ZIMYYYLBSFLCKM-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 317.109
- どういたいしつりょう: 317.109
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 467
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 66A^2
3-Methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB319523-5 g |
2-Methyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%; . |
1261895-36-6 | 95% | 5 g |
€1,159.00 | 2023-07-19 | |
abcr | AB319523-5g |
2-Methyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%; . |
1261895-36-6 | 95% | 5g |
€1159.00 | 2025-02-18 |
3-Methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol 関連文献
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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9. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
3-Methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-olに関する追加情報
Introduction to 3-Methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol (CAS No. 1261895-36-6) and Its Emerging Applications in Chemical Biology
The compound 3-Methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol, identified by its CAS number 1261895-36-6, represents a fascinating molecule with significant potential in the field of chemical biology. This compound, featuring a biphenyl core substituted with a methyl group at the 3-position and a pyrrolidin-1-ylsulfonyl moiety at the 3'-position, has garnered attention due to its unique structural features and promising biological activities. The biphenyl scaffold is well-known for its role in pharmaceuticals, offering rigidity and electronic tunability, while the pyrrolidin-1-ylsulfonyl group introduces a hydrogen bond donor capability, enhancing interactions with biological targets.
In recent years, the development of small molecules with tailored scaffolds has been instrumental in advancing therapeutic strategies. The 3-Methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol structure exemplifies how careful molecular design can yield compounds with desirable pharmacokinetic and pharmacodynamic properties. The presence of both hydrophobic and polar functional groups allows for optimal solubility and membrane permeability, critical factors for drug efficacy. Furthermore, the compound’s ability to engage in multiple binding modes with biological targets suggests its versatility in modulating cellular processes.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The biphenyl core is a common motif in approved drugs, such as those targeting G protein-coupled receptors (GPCRs) and kinases. By modifying this core with functional groups like the pyrrolidin-1-ylsulfonyl moiety, researchers can fine-tune the compound’s interactions with specific protein targets. For instance, studies have shown that sulfonyl-containing compounds often exhibit inhibitory effects on enzymes involved in metabolic pathways, making them attractive candidates for treating diseases such as diabetes and cancer.
Recent advancements in computational chemistry have enabled the rapid screening of large libraries of compounds for biological activity. Virtual screening techniques have been employed to identify derivatives of 3-Methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol that may enhance binding affinity or selectivity for particular targets. These computational approaches have accelerated the discovery process, allowing researchers to prioritize experimental validation of the most promising candidates.
The pyrrolidin-1-ylsulfonyl group in this compound is particularly noteworthy for its role as a bioisostere of carboxylic acids or amides. This feature has been exploited in designing molecules that mimic natural substrates or inhibitors with improved potency and selectivity. For example, sulfonylureas, a class of drugs used to treat type 2 diabetes, rely on the hydrogen bonding capabilities of sulfonyl groups to interact with their target enzymes. Similarly, 3-Methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol may serve as a lead compound for developing novel therapeutics that modulate enzyme activity or receptor binding.
In vitro studies have begun to explore the biological profile of 3-Methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol, revealing intriguing activities that warrant further investigation. Initial assays have suggested potential effects on pathways relevant to inflammation and neurodegeneration. The biphenyl core’s ability to adopt multiple conformations may contribute to its broad spectrum of activity by allowing interactions with various binding pockets on biological targets. Additionally, the methyl group at the 3-position could influence metabolic stability and bioavailability, factors critical for drug development.
The synthesis of 3-Methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol presents an interesting challenge due to its complex architecture. Advanced synthetic methodologies have been employed to construct the biphenyl scaffold efficiently while introducing the pyrrolidin-1-ylsulfonyl group with high precision. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in forming carbon-carbon bonds within this framework. Furthermore, protecting group strategies have been employed to ensure regioselective functionalization at key positions.
The growing interest in 3-Methyl-3'-(pyrrolidin-1-y lsulfonyl)-[1,1'-biphenyl]-4-o l underscores its significance as a chemical biology toolkit molecule. Researchers are exploring its potential as an intermediate for more complex derivatives or as a starting point for structure-based drug design campaigns. The compound’s unique combination of structural features makes it an attractive candidate for developing novel therapeutics targeting diseases with unmet medical needs.
As our understanding of biological systems continues to evolve, so too does our ability to design molecules that interact selectively with disease-causing targets. The development of 3-Methyl -3'-(py rrol idin - 1 - ylsul fon y l )-[ 11 ' - bi p hen y l ] - 4 - o l exemplifies how interdisciplinary approaches—combining organic chemistry, computational modeling, and pharmacology—can yield innovative solutions to complex biomedical challenges. Future studies will likely focus on optimizing synthetic routes to improve scalability while exploring new derivatives that enhance biological activity and therapeutic potential.
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